![molecular formula C24H32N4O4S B2847376 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 898435-64-8](/img/structure/B2847376.png)
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : Quinazolinone derivatives and related compounds are frequently synthesized for structural analysis and potential applications in medicinal chemistry. For example, studies on the synthesis of bis(quinazolin)disulfides and their single-crystal X-Ray structures help in understanding the molecular configuration and potential interaction sites for biological activity (Rimaz et al., 2009). These insights are crucial for designing compounds with targeted properties.
Biological Activities : Many quinazolinone derivatives exhibit significant biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. For instance, novel quinazolinyl acetamides have been synthesized and shown to possess potent analgesic and anti-inflammatory activities, offering promising avenues for developing new therapeutic agents (Alagarsamy et al., 2015). Such studies underscore the potential of quinazolinone derivatives in drug discovery and development.
Antitumor Activities : The antitumor potential of quinazolinone derivatives is another area of significant interest. Some compounds have demonstrated broad-spectrum antitumor activity, indicating their potential as leads for the development of new anticancer drugs (Al-Suwaidan et al., 2016). The design and synthesis of such compounds involve complex chemical processes and thorough biological evaluation to identify their mechanisms of action and therapeutic efficacy.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the design of organic light-emitting devices
Mode of Action
Similar compounds have been used in the design of organic light-emitting devices, where they contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Biochemical Pathways
Similar compounds have been involved in the electroluminescence process in organic light-emitting devices .
Result of Action
Similar compounds have shown to contribute to the efficient device performance of organic light-emitting devices due to the tta contribution to the electroluminescent process .
Action Environment
Similar compounds have shown to perform efficiently in organic light-emitting devices .
properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-3-27(4-2)11-12-28-19-8-6-5-7-18(19)23(26-24(28)30)33-16-22(29)25-17-9-10-20-21(15-17)32-14-13-31-20/h9-10,15H,3-8,11-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNCHKECBPDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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